1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C11H16F2N2 |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1,1-difluoroethyl)pyrazole |
InChI |
InChI=1S/C11H16F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
WGZVQSQZTDCMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C2CCCCC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Classical Pyrazole Synthesis Strategies
Pyrazoles are traditionally synthesized through condensation reactions involving 1,3-diketones and hydrazines or hydrazine derivatives. The classical approach relies on the formation of a diketone intermediate, which then undergoes cyclization with hydrazine to form the pyrazole ring. However, these methods often require isolation and purification of intermediates, high temperatures, and longer reaction times, which limit their scalability and commercial viability.
One-Pot Synthesis via Diketone Intermediates
A patented method (US5910597A) describes an efficient, scalable one-pot synthesis of 3-haloalkyl-1H-pyrazoles, which is adaptable for fluorinated analogs such as 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole. This process involves:
- Step 1: Formation of a 4-halo-phenyl-butane-1,3-dione (or its keto-enol tautomer) by treating a ketone with a base and an ester in a suitable solvent at mild temperatures (15–70 °C, preferably 20–60 °C).
- Step 2: Direct condensation of the diketone intermediate with hydrazine or a hydrazine derivative at reflux temperature (50–60 °C) to form the pyrazole ring without isolating the diketone.
The reaction pH is maintained below 7 before hydrazine addition, often by acidifying with aqueous hydrochloric acid to optimize yield and selectivity. Alkali metal alcoholates (e.g., sodium methoxide, potassium ethoxide) are used as bases in the initial step. This method is advantageous for its safety, scalability, and reduced purification steps, making it suitable for industrial applications.
Advanced Catalytic and Tandem Reactions
More recent synthetic strategies involve transition-metal-catalyzed cyclizations and tandem reactions such as:
- Rhodium(III)-catalyzed C-H activation and benzannulation from alkynes, enaminones, and hydrazine hydrochlorides.
- Sonogashira carbonylation followed by Michael addition and cyclization to form trisubstituted pyrazoles.
These methods offer moderate to good yields (50–75%) and allow functionalization at various positions on the pyrazole ring but may require more complex starting materials and catalysts, limiting their immediate applicability for the specific compound .
Comparative Summary of Preparation Methods
| Method | Key Features | Reaction Conditions | Yield Range (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Classical diketone + hydrazine | Requires diketone isolation | 50–60 °C reflux, acidic pH | Moderate | Low | Time-consuming, less efficient for scale-up |
| One-pot diketone condensation | In situ diketone formation and cyclization | 15–70 °C diketone formation; reflux for pyrazole | Moderate to high | High | Safe, scalable, suitable for industrial production |
| Direct amine + diketone + hydroxylamine | No inorganic reagents, mild conditions | 85 °C, 1.5 h, DMF solvent | 30–44 | Moderate | Simplified procedure, moderate yields, adaptable |
| Catalytic tandem reactions | Metal-catalyzed, multifunctionalized pyrazoles | 50–100 °C, metal catalysts | 50–75 | Moderate | Complex catalysts, broader substrate scope |
Detailed Research Findings and Data
Reaction Optimization Data (From Direct Preparation Method)
| Entry | Temperature (°C) | Equivalents of Amine | Solvent | Additives | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 85 | 1.0 | DMF | None | 44 | Optimal conditions |
| 2 | 70 | 1.0 | DMF | None | 38 | Lower temperature reduces yield |
| 3 | 85 | 1.2 | DMF | None | 42 | Slight excess amine has minor effect |
| 4 | 85 | 1.0 | DMF | Water (stoichiometric) | 40 | Minor effect on yield |
| 5 | 85 | 1.0 | DMF | Diisopropylethylamine | 25 | Strong base reduces yield |
Physical and Chemical Data of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C11H16F2N2 |
| Molecular Weight | 214.25 g/mol |
| IUPAC Name | 1-cyclohexyl-3-(1,1-difluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C11H16F2N2/c1-11(12,13)10-7-8-15(14-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
| Standard InChIKey | WGZVQSQZTDCMLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NN(C=C1)C2CCCCC2)(F)F |
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazoles.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole" . However, the search results do offer some related information that could be useful for understanding the compound's potential applications and characteristics.
Chemical Information
- Name: 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole
- CAS No.: 2059935-48-5
- Molecular Formula:
- Molecular Weight: 214.26
Potential Applications
- Pharmacological Activities: Pyrazole derivatives, in general, are considered pharmacologically important and possess diverse pharmacological activities .
- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit antibacterial and antifungal activities .
- Anticancer Activity: Some pyrazole derivatives have demonstrated in vitro anticancer activity against human tumor cell lines .
- c-MET Inhibitor: Pyrazole derivatives can be used as c-MET inhibitors .
General Information on Pyrazole Derivatives
- Antimicrobial Applications: Pyrazole derivatives have shown activity against various microorganisms, including E. coli, S. aureus, P. aeruginosa, and K. pneumonia, as well as fungi like A. flavus and A. fumigates . Specific compounds have exhibited good to excellent antimicrobial activity with varying MIC values .
- Anticancer Applications: Certain tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown considerable in vitro anticancer activity against human colon carcinoma cell lines . Additionally, some oxadiazole derivatives carrying pyrazole rings have displayed promising in vitro antitumor activity .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- The 1,1-difluoroethyl group offers a balance between electronegativity and steric demand, distinct from trifluoromethyl (e.g., in ) or sulfonyl groups (e.g., ), which are more polar or reactive.
Biological Activity
1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including anti-inflammatory, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole can be represented as follows:
Where , represent the number of carbon and hydrogen atoms respectively. The difluoroethyl group contributes to its unique biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer activity. For instance, compounds structurally related to 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole have shown efficacy against various cancer cell lines. A study evaluated the antiproliferative effects of similar pyrazoles on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), revealing IC50 values below 5 µM for some derivatives .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole | MCF7 | <5 |
| Related Pyrazole Derivative | HCT116 | <5 |
| Another Pyrazole Derivative | Huh7 | <5 |
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds similar to 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole have demonstrated effective COX-2 inhibition in vitro. For example, a study reported that certain pyrazole derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity
| Compound | COX Inhibition | IC50 (µM) |
|---|---|---|
| 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole | COX-2 | <10 |
| Related Pyrazole Derivative | COX-2 | <10 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. A related pyrazole derivative was identified as a potent inhibitor of the hepatitis C virus polymerase NS5B. This suggests that 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole may possess similar antiviral capabilities .
Case Studies
In one notable study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities through various assays. The results indicated that modifications in the pyrazole structure significantly influenced both the potency and selectivity against specific targets such as COX enzymes and cancer cell lines.
The biological activity of 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole is believed to stem from its ability to interact with various molecular targets within cells. For instance:
- COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Q & A
Basic: What are the standard synthetic routes for 1-Cyclohexyl-3-(1,1-difluoroethyl)-1H-pyrazole?
Answer:
The synthesis of this compound typically involves cyclocondensation of hydrazines with β-diketones or their equivalents. Key steps include:
- Cyclohexyl Group Introduction : Cyclohexyl hydrazine derivatives react with 1,1-difluoroethyl ketones under acidic or thermal conditions. For example, analogous methods for cyclohexyl-substituted pyrazoles use cyclohexyl hydrazine hydrochloride and diketones in ethanol at reflux (80–90°C) .
- Difluoroethyl Functionalization : The 1,1-difluoroethyl group is introduced via nucleophilic substitution or cross-coupling. Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) are effective for aryl/alkyl group incorporation, as demonstrated in pyrazole boronate ester syntheses .
- Optimization : Solvent choice (e.g., THF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) improve yields. Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) is standard .
Basic: How is the compound characterized spectroscopically?
Answer:
Critical spectroscopic techniques include:
- ¹H NMR : Pyrazole protons resonate as doublets (δ 7.1–7.3 ppm, J = 2–3 Hz). The cyclohexyl group shows multiplet signals (δ 1.2–2.0 ppm), while the difluoroethyl group exhibits splitting patterns (δ 4.5–5.5 ppm, J = 13–15 Hz) .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+ calculated for C₁₁H₁₅F₂N₂: 221.1155; observed: 221.1158) .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction reveals bond angles and dihedral angles (e.g., cyclohexyl ring puckering parameters) .
Advanced: How do substituents on the pyrazole ring influence reactivity and biological activity?
Answer:
Substituent effects are critical for tuning properties:
- Electron-Withdrawing Groups (EWGs) : The 1,1-difluoroethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This group also improves metabolic stability in bioactive compounds .
- Steric Effects : Bulky substituents (e.g., cyclohexyl) at position 1 hinder π-stacking interactions but improve lipophilicity, impacting membrane permeability .
- Biological Activity : 3,5-Diaryl pyrazoles with trifluoromethyl groups show enhanced binding to targets like PPARγ, suggesting the difluoroethyl group may mimic similar electronic profiles .
Advanced: What are the challenges in functionalizing the 1,1-difluoroethyl group?
Answer:
Functionalization challenges include:
- Fluorine Sensitivity : Harsh conditions (e.g., strong acids/bases) may cleave C–F bonds. Mild reagents (e.g., NaBH₄ for reductions) are preferred .
- Regioselectivity : The difluoroethyl group’s electron-deficient nature directs electrophilic substitutions to meta positions. Computational modeling (DFT) aids in predicting reaction sites .
- Coupling Reactions : Pd-catalyzed cross-couplings require optimized ligands (e.g., XPhos) to avoid defluorination. Microwave-assisted synthesis improves efficiency .
Advanced: How to design experiments to study structure-activity relationships (SAR)?
Answer:
SAR studies involve:
- Analog Synthesis : Systematic variation of substituents (e.g., replacing cyclohexyl with cyclopentyl or aryl groups) using modular protocols .
- Biological Assays : Test compounds against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination. Use isothermal titration calorimetry (ITC) for binding affinity measurements .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent size/electronic effects with activity. QSAR models predict logP and pKa values .
Basic: What purification methods are effective post-synthesis?
Answer:
Common purification strategies:
- Flash Chromatography : Silica gel with gradient elution (e.g., cyclohexane:ethyl acetate from 98:2 to 70:30) resolves pyrazole derivatives effectively .
- Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures. For example, cooling a saturated ethanol solution yields crystalline products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
